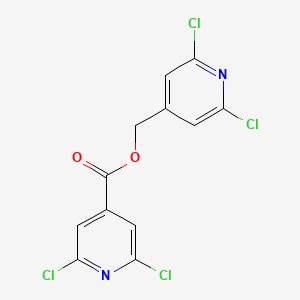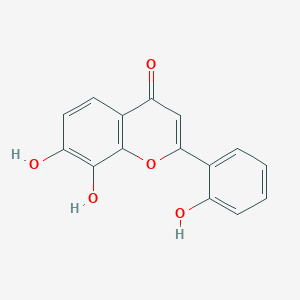
Perfluoroisobutyric acid
Overview
Description
PFIBA is a highly fluorinated compound that is stable, non-toxic, and has a low boiling point. Due to its unique properties, it has been widely used in various applications, including as a surfactant, in the production of polymers, and in the synthesis of other organic compounds. PFIBA is also being studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Scientific Research Applications
PFSA Membranes in Emerging Technologies
Perfluorinated sulfonic-acid (PFSA) membranes, closely related to PFBA, are crucial in various emerging technologies. These membranes are significant in bridging electrochemistry and polymer physics. The research focuses on understanding the complex behavior of PFSA ionomers and their applications, leading to advancements in in situ characterization techniques and multiphysics computation models. This area encompasses understanding the correlations between physical and transport properties, morphology, structure, and degradation phenomena of PFSA (Kusoglu & Weber, 2017).
Environmental Impact and Toxicity of PFCs
Studies on polyfluorinated compounds (PFCs) like PFBA highlight concerns regarding their toxicity and environmental impact. These compounds, found globally in humans and animals, pose challenges in understanding their distribution and exposure pathways. Research in this area is critical for comprehending the long-term effects of these substances on public health and the environment (Lindstrom et al., 2011).
Removal of PFBA from Wastewater
In environmental engineering, the removal of PFBA from wastewater is a significant area of research. This includes developing methods like synergistic electrical switching ion exchange and nanostructured ion exchangers for effective PFBA removal, addressing environmental pollution concerns. Such studies focus on enhancing ion exchange efficiency and reducing secondary waste, crucial for environmental sustainability (Huyan et al., 2021).
Analytical Methods for Monitoring PFAS
Developing analytical methods for monitoring PFAS in various biological and environmental samples is essential for understanding human exposure and environmental distribution. These methods include solid-phase extraction and mass spectrometry techniques, enabling sensitive detection of PFAS in diverse matrices (Jurado‐Sánchez et al., 2014).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on microbial degradation of polyfluoroalkyl chemicals, including PFBA, is crucial for environmental bioremediation. This area focuses on understanding the biodegradation pathways, half-lives of precursors, and potential formation of degradation intermediates and products. It's key for assessing the environmental fate and effects of these chemicals (Liu & Mejia Avendaño, 2013).
Global Survey and Distribution in Oceans
Studies on the global distribution of perfluorinated acids in oceans, including PFBA, are significant for understanding their environmental impact. Research in this area includes the development of sensitive analytical methods for detecting these compounds in oceanic waters and elucidating their distribution and fate (Yamashita et al., 2005).
Future Directions
Perfluoroisobutyric acid is a type of PFAS, and PFAS have been detected in the environment, leading to growing concerns and challenges over their negative effects on human and wildlife health . Therefore, developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide .
Mechanism of Action
Target of Action
Perfluoroisobutyric acid, a derivative of perfluoroisobutylene oxide, is known to interact with diethylamine . The primary target of this compound is diethylamine, which plays a role in various biochemical processes.
Mode of Action
In the reaction with diethylamine, perfluoroisobutylene oxide (a precursor to this compound) first isomerizes to perfluoroisobutyryl fluoride. Only the latter reacts with diethylamine, giving the diethylamide of this compound . This suggests that this compound may act through a process of isomerization and subsequent reaction with diethylamine.
Pharmacokinetics
Physiologically Based Pharmacokinetic (PBPK) models, which describe the absorption, distribution, metabolism, and excretion of xenobiotics, could potentially be used to predict these properties for this compound . .
Result of Action
Given its interaction with diethylamine, it’s plausible that it may influence cellular processes involving this compound .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDMCDWHXOSSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187139 | |
| Record name | Perfluoroisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335-10-4 | |
| Record name | Perfluoroisobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)



![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)





![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)
